2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine
Description
Structural Classification of Triazolopyrimidines
Triazolopyrimidines belong to the broader class of phenylpyrimidines , characterized by a pyrimidine ring fused or linked to aromatic systems. The core scaffold of 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine features:
- A pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3)
- A 1,2,3-triazole ring (five-membered, three nitrogen atoms) fused at the pyrimidine’s C2 position
- Substituents:
- 4-Methyl and 6-phenyl groups on the pyrimidine
- 4,5-Dibutyl chains on the triazole
This architecture places the compound within the triazolopyrimidine subfamily, distinguished by the triazole-pyrimidine linkage. The dibutyl groups introduce significant hydrophobicity, while the phenyl and methyl substituents modulate π-stacking interactions.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core system | 1,2,3-Triazolo[1,5-a]pyrimidine |
| Pyrimidine substituents | 4-Methyl, 6-Phenyl |
| Triazole substituents | 4,5-Dibutyl |
| Molecular formula | C₂₁H₂₇N₅ |
| Molecular weight | 349.47 g/mol |
Isomeric Forms and Stability Characteristics
Triazolopyrimidines exhibit isomerism based on triazole-pyrimidine fusion patterns. The compound’s 1,2,3-triazolo[1,5-a]pyrimidine framework contrasts with other isomers like 1,2,4-triazolo[1,5-c]pyrimidine. Stability trends emerge from computational studies:
Table 2: Comparative Stability of Triazolopyrimidine Isomers
The 1,2,3-triazolo[1,5-a] configuration demonstrates superior stability in EGFR binding due to:
Position in Heterocyclic Chemistry
This molecule occupies a strategic niche in heterocyclic chemistry by integrating three pharmacophoric elements:
- Pyrimidine : Electron-deficient system for DNA mimicry
- 1,2,3-Triazole : Dipolar cycloaddition product with hydrogen-bonding capacity
- Alkyl/aryl substituents : Hydrophobic domains for membrane penetration
The 4,5-dibutyl chains represent a synthetic innovation over earlier triazolopyrimidines, which typically featured shorter alkyl or aromatic groups. This modification expands the compound’s potential for:
Historical Development of Triazolopyrimidine Research
The evolution of triazolopyrimidine chemistry unfolds in three phases:
Phase 1: Early Exploration (Pre-2000)
- Initial syntheses focused on 1,2,4-triazolo[1,5-a]pyrimidines via cyclocondensation
- Limited functionalization due to challenging regioselectivity
Phase 2: Diversification (2000–2020)
- Introduction of multicomponent reactions (MCRs) enabling C6 aryl substitution
- Emergence of molecular docking to predict bioactivity (e.g., EGFR inhibition)
Phase 3: Precision Engineering (2020–Present)
- Late-stage functionalization strategies for C4/C5 alkylation
- Application of continuous flow chemistry to improve yield in triazole formation
- The query compound exemplifies this era, combining MCR-derived phenylpyrimidine with post-synthetic dibutylation
Table 3: Milestones in Triazolopyrimidine Synthesis
Properties
IUPAC Name |
2-(4,5-dibutyltriazol-1-yl)-4-methyl-6-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-4-6-13-18-20(14-7-5-2)26(25-24-18)21-22-16(3)15-19(23-21)17-11-9-8-10-12-17/h8-12,15H,4-7,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJDJGYMKGXFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N(N=N1)C2=NC(=CC(=N2)C3=CC=CC=C3)C)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the starting materials would be 4,5-dibutyl-1H-1,2,3-triazole and an appropriate alkyne derivative.
Coupling with Pyrimidine: The triazole derivative is then coupled with a pyrimidine precursor, such as 4-methyl-6-phenylpyrimidine, under conditions that facilitate the formation of the desired triazole-pyrimidine linkage. This step may involve the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for efficient mixing and reaction control, and employing large-scale purification methods like industrial chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the triazole or pyrimidine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium azide for azidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as an antitumor agent . Studies indicate that derivatives of triazole and pyrimidine structures can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, compounds similar to this hybrid have shown efficacy against fibroblast growth factor receptor tyrosine kinases, which are implicated in cancer progression .
Case Study: Anticancer Activity
A study focusing on the structure-activity relationship of triazole derivatives demonstrated that modifications to the triazole ring can enhance selectivity and potency against cancer cell lines. The incorporation of the pyrimidine moiety in compounds like 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine may improve bioavailability and therapeutic index .
Agricultural Applications
The compound's triazole component is known for its use as a fungicide in agriculture. Triazoles inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes, thereby providing a mechanism for controlling fungal diseases in crops. This application is particularly relevant in the context of sustainable agriculture where chemical fungicides are necessary to protect yield without compromising environmental safety .
Case Study: Fungicidal Activity
Research has highlighted the effectiveness of triazole derivatives against various plant pathogens. For example, studies have shown that similar compounds can significantly reduce fungal infections in crops such as wheat and barley, leading to improved crop yields .
Biochemical Research
The compound may serve as a valuable tool in biochemical assays aimed at understanding enzyme interactions and cellular pathways. Its ability to bind selectively to biological targets makes it suitable for studying mechanisms of action in cellular processes and drug interactions.
Case Study: Enzyme Inhibition Studies
Inhibitors based on the triazole-pyrimidine scaffold have been utilized to probe the activity of enzymes involved in metabolic pathways. For instance, studies on macrophage migration inhibitory factor (MIF) have shown that triazole-based inhibitors can modulate inflammatory responses, suggesting potential therapeutic applications for inflammatory diseases .
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Pharmaceutical | Antitumor agent targeting specific cancer pathways | Enhanced selectivity against cancer cells |
| Agricultural | Fungicide inhibiting ergosterol biosynthesis | Effective against wheat and barley pathogens |
| Biochemical Research | Tool for studying enzyme interactions | Modulates activity of macrophage migration factor |
Mechanism of Action
The mechanism of action of 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The triazole and pyrimidine rings provide a scaffold that can bind to active sites or allosteric sites on these targets, influencing their function and leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Insights:
Triazole vs. The 4,5-dibutyl substituents on the target’s triazole contrast with the coumarin and pyrazolone groups in 4i/4j, suggesting divergent solubility and electronic profiles.
Substituent-Driven Applications :
- The target’s butyl groups likely increase lipophilicity, favoring membrane permeability or material compatibility. In contrast, coumarin derivatives (4i, 4j) exhibit intrinsic fluorescence, making them suitable for optical applications .
- The estradiol-triazole hybrid () demonstrates how triazole linkers enable conjugation of bioactive molecules, a strategy applicable to the target compound if functionalized with pharmacophores .
Synthesis Complexity: The target compound’s synthesis is presumed simpler than 4i/4j, which require multi-step protocols involving pyrimidinone/thione and tetrazole formation .
Research Implications and Gaps
- Future studies should prioritize structural elucidation to validate steric effects of the dibutyl groups.
- Biological Activity : Unlike the estradiol-triazole hybrid (), the target lacks reported biological testing. Comparative studies with coumarin analogs (4i/4j) could reveal structure-activity relationships.
- Material Properties: The butyl substituents may enhance thermal stability or solubility in non-polar matrices, warranting comparison with aliphatic-triazole derivatives.
Q & A
Q. What are the recommended synthetic routes for 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine, and how can purity be optimized?
The compound’s triazole moiety can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,2,3-triazole formation. For example, similar triazole-containing pyrimidines are synthesized by reacting azide precursors with alkynes under Cu(I) catalysis, achieving yields >95% under optimized conditions (e.g., 1:1.2 molar ratio, 24 hours at 60°C in THF) . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) analysis .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H NMR can confirm the presence of dibutyl groups (δ 0.8–1.6 ppm for CH₂/CH₃) and aromatic protons (δ 7.2–8.5 ppm for pyrimidine and phenyl). ¹³C NMR resolves carbonyl (δ ~160 ppm) and triazole carbons (δ ~140–150 ppm).
- X-ray Crystallography : SHELXL (via the SHELX suite) is widely used for small-molecule refinement. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Key metrics: R1 < 5%, wR2 < 10%, and a goodness-of-fit (GOF) near 1.0 .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected within 1 ppm error).
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder or twinning) be addressed for this compound?
The dibutyl chains may introduce conformational disorder. In SHELXL, use PART and SIMU instructions to model split positions and restrain thermal parameters. For twinned data (common in low-symmetry space groups), apply the TWIN and BASF commands to refine twin fractions. Validate with the R1/R1_all ratio; a difference >2% indicates unresolved issues .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
If molecular docking (e.g., Autodock Vina) predicts strong binding to a target but in vitro assays show weak activity:
- Re-evaluate force fields : Adjust solvation models (e.g., implicit vs. explicit water) and protonation states of the triazole nitrogen.
- Assess dynamic effects : Perform molecular dynamics simulations (e.g., GROMACS) to evaluate binding stability over 100 ns.
- Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and compare with docking scores .
Q. What strategies optimize the regioselectivity of triazole formation during synthesis?
CuAAC typically yields 1,4-regioisomers, but steric hindrance from dibutyl groups may alter selectivity. To enhance control:
- Use Ru-catalyzed azide-alkyne cycloaddition for 1,5-regioisomers.
- Introduce directing groups (e.g., electron-withdrawing substituents) on the alkyne to bias cycloaddition .
- Monitor reaction progress with TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and isolate intermediates via flash chromatography.
Methodological Tables
Q. Table 1: Comparison of Characterization Techniques
| Technique | Key Parameters | Application to Target Compound |
|---|---|---|
| ¹H NMR | δ 7.8 ppm (triazole CH), δ 2.5 ppm (CH₃) | Confirms aromatic and alkyl substituents |
| X-ray Diffraction | Space group P2₁/c, Z = 4 | Resolves dibutyl chain conformation |
| HPLC | Retention time ~12 min (C18, 70% MeCN) | Purity assessment (≥98%) |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | CuI (5 mol%) | Accelerates cycloaddition |
| Solvent | THF | Balances solubility/reactivity |
| Temperature | 60°C | Minimizes side reactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
